molecular formula C34H19F6NO4S2 B3323569 (R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide CAS No. 1644388-85-1

(R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide

Cat. No.: B3323569
CAS No.: 1644388-85-1
M. Wt: 683.6 g/mol
InChI Key: FQLCMGCITBTGMR-UHFFFAOYSA-N
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Description

®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide is a chiral compound known for its unique structural features and significant applications in various fields of chemistry and industry. This compound is characterized by the presence of two naphthyl groups connected through a binaphthyl linkage, with each naphthyl group substituted by a trifluoromethylphenyl group and a sulfonimide group. The chiral nature of this compound makes it particularly valuable in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide typically involves several key steps:

    Formation of the Binaphthyl Core: The initial step involves the coupling of two naphthyl units to form the binaphthyl core. This can be achieved through various coupling reactions, such as Suzuki or Ullmann coupling, under specific conditions to ensure the desired stereochemistry.

    Introduction of Trifluoromethylphenyl Groups: The next step involves the introduction of trifluoromethylphenyl groups at the 3,3’-positions of the binaphthyl core. This can be done using Friedel-Crafts alkylation or other suitable electrophilic aromatic substitution reactions.

    Sulfonimide Formation: Finally, the sulfonimide groups are introduced at the 2,2’-positions of the binaphthyl core. This step typically involves the reaction of the corresponding sulfonyl chloride with an amine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of ®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise control of reaction temperatures, and the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonimide groups to amines or other reduced forms.

    Substitution: The trifluoromethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide is widely used as a chiral ligand in asymmetric catalysis. Its unique chiral structure allows it to induce high enantioselectivity in various catalytic reactions, such as hydrogenation, hydroformylation, and epoxidation.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug development and molecular recognition. Its ability to form stable complexes with various biomolecules makes it a valuable tool in the design of chiral drugs and diagnostic agents.

Industry

In the industrial sector, ®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide is used in the production of high-performance materials, such as polymers and coatings, due to its unique chemical properties and stability.

Mechanism of Action

The mechanism by which ®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide exerts its effects is primarily through its interaction with various molecular targets. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to form chiral complexes that facilitate enantioselective reactions. The trifluoromethylphenyl groups enhance the stability and reactivity of these complexes, while the sulfonimide groups provide additional coordination sites and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3,3’-Bis(4-methylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide
  • ®-3,3’-Bis(4-chlorophenyl)-1,1’-binaphthyl-2,2’-disulfonimide
  • ®-3,3’-Bis(4-bromophenyl)-1,1’-binaphthyl-2,2’-disulfonimide

Uniqueness

Compared to these similar compounds, ®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability, reactivity, and ability to induce high enantioselectivity in catalytic reactions. Additionally, the trifluoromethyl groups can influence the compound’s solubility and interaction with various substrates, making it a versatile and valuable compound in both research and industrial applications.

Properties

IUPAC Name

10,16-bis[4-(trifluoromethyl)phenyl]-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H19F6NO4S2/c35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(38,39)40)32(30)47(44,45)41-46(42,43)31(27)29/h1-18,41H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLCMGCITBTGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(F)(F)F)S(=O)(=O)NS3(=O)=O)C7=CC=C(C=C7)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H19F6NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245748-56-4
Record name 1245748-56-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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